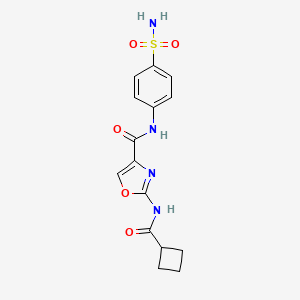
2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H16N4O5S and its molecular weight is 364.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
Research has shown that compounds involving oxazole and related structures can be synthesized for antiviral purposes. For instance, thiazole nucleosides, which share a structural similarity with oxazole compounds, have been tested for in vitro activity against various viruses, demonstrating significant antiviral activity and also acting as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).
Copper-Catalyzed Intramolecular Cyclization
The synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization has been documented, illustrating the versatility of oxazole derivatives in chemical synthesis. This process enables the introduction of various functionalities at the 4-position of the oxazole ring, expanding the utility of oxazole derivatives in medicinal chemistry and drug design (Kumar et al., 2012).
Gold-Catalyzed Oxidation Strategy
A gold-catalyzed oxidation strategy has been employed for the modular synthesis of 2,4-disubstituted oxazoles, showcasing an efficient method for constructing this important structural motif found in natural products. This approach underscores the potential of using metal-catalyzed reactions to access complex oxazole structures, which are prevalent in pharmaceutical agents (Luo et al., 2012).
Synthesis and Characterization of Research Chemicals
While the focus on specific research chemicals differs from the query compound, the methodology for synthesizing and characterizing new psychoactive substances provides a framework that could be applicable to studying 2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide. Such research emphasizes the importance of analytical techniques in identifying and understanding new compounds (McLaughlin et al., 2016).
Application in Synthesis of Macrolides
Oxazoles have been utilized as precursors in the synthesis of macrocyclic lactones, demonstrating the utility of oxazole derivatives in synthesizing complex natural products. This application highlights the role of oxazole structures in facilitating synthetic strategies for producing biologically active compounds (Wasserman et al., 1981).
Propriétés
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(4-sulfamoylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c16-25(22,23)11-6-4-10(5-7-11)17-14(21)12-8-24-15(18-12)19-13(20)9-2-1-3-9/h4-9H,1-3H2,(H,17,21)(H2,16,22,23)(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRQLSSVPBMBCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2391523.png)

![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)
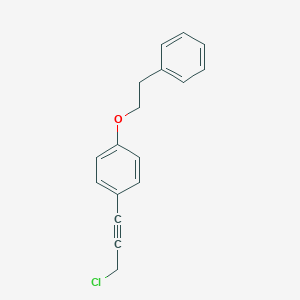
![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2391530.png)
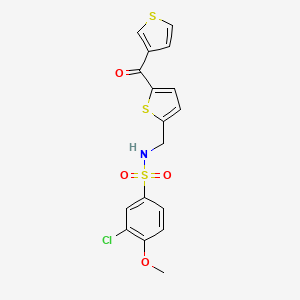
![2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone](/img/structure/B2391533.png)
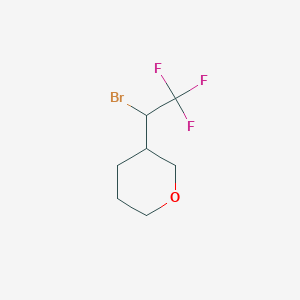
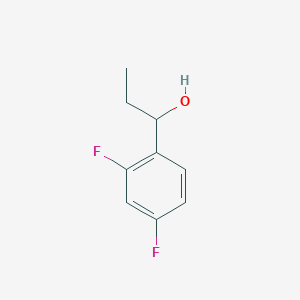
![ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate](/img/structure/B2391536.png)
![6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2391538.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide](/img/structure/B2391540.png)
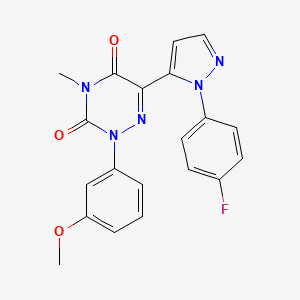
![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B2391546.png)
